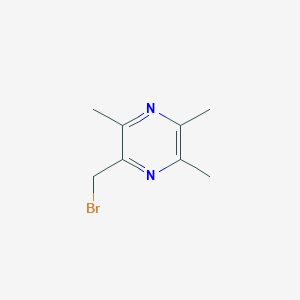

2-(Bromomethyl)-3,5,6-trimethylpyrazine

概要

説明

2-(Bromomethyl)-3,5,6-trimethylpyrazine is a brominated derivative of tetramethylpyrazine, which is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The presence of bromine in the molecule suggests that it could be a reactive intermediate or a building block for further chemical synthesis. The compound's structure implies potential for interactions such as hydrogen bonding and the possibility of forming supramolecular architectures .

Synthesis Analysis

The synthesis of brominated pyrazine derivatives,

科学的研究の応用

1. Analytical Chemistry

2-(Bromomethyl)-3,5,6-trimethylpyrazine has been analyzed using gas chromatography-mass spectrometry (GC/MS), which is crucial in identifying the structures of principal compounds in a mixture. The fragmentation pathway of this compound was essential for the structural identification of various brominated tetramethylpyrazines in synthetic products (C. Xiao, 2001).

2. Synthesis Process Optimization

Research has been conducted to optimize the synthetic process of 2-(Bromomethyl)-3,5,6-trimethylpyrazine, which is an important intermediate in the synthesis of various ligustrazine derivatives. The study focused on the effects of reaction time, raw materials, light intensity, and solvent on productivity (Xu Ku, 2013).

3. Organic Synthesis

In organic synthesis, 2-(Bromomethyl)-3,5,6-trimethylpyrazine has been used in the preparation of polyethylene glycol grafted 2-hydroxymethyl-3,5,6-trimethylpyrazine. This compound was synthesized using polyethylene glycol dicarboxylic acid and dicydohexylcarbodiimide as the condensing agent (Wangze Song, 2004).

4. Medicinal Chemistry

In the field of medicinal chemistry, 2-(Bromomethyl)-3,5,6-trimethylpyrazine derivatives have been designed and synthesized with significant protective effects on injured vascular endothelial cells damaged by hydrogen peroxide. These derivatives were found to stimulate the proliferation of normal vascular endothelial cells and protect against hyperoxic acute injury (Xinyong Liu et al., 2003).

5. Fluorescent Dyes Synthesis

2-(Bromomethyl)-3,5,6-trimethylpyrazine has been utilized in the synthesis of fluorescent dyes. The reactions involving this compound have resulted in new types of fluorescent styryl dyes, with studies focusing on their chemical, electronic, and physical properties (J. Jaung et al., 1998).

6. Biofuel Production

The compound has been referenced in studies involving the production of tetramethylpyrazine (TTMP) from glucose using Bacillus mutants. This process is significant in the production of biologically active ingredients with potential dietotherapy functions (Z. Xiao et al., 2006).

7. Crystallography

Crystal structural analysis involving methyl-substituted pyrazines, including derivatives of 2-(Bromomethyl)-3,5,6-trimethylpyrazine, has been conducted. This research is critical in understanding the intermolecular interactions and molecular geometries of these compounds (M. Rok et al., 2018).

Safety And Hazards

特性

IUPAC Name |

2-(bromomethyl)-3,5,6-trimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPVUIZLMIEGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544388 | |

| Record name | 2-(Bromomethyl)-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-3,5,6-trimethylpyrazine | |

CAS RN |

79074-45-6 | |

| Record name | 2-(Bromomethyl)-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the major byproducts formed during the synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine and how are they identified?

A1: The synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine, often using N-Bromosuccinimide (NBS) as a brominating agent, results not only in the desired product but also in the formation of dibromo and tribromo substituted tetramethylpyrazines as byproducts []. These byproducts were identified using Gas Chromatography-Mass Spectrometry (GC/MS), a technique that separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio []. This method helps in qualitatively and quantitatively monitoring the synthetic process and optimizing reaction conditions to favor the desired product.

Q2: How does the choice of solvent and the amount of brominating agent affect the yield of 2-(Bromomethyl)-3,5,6-trimethylpyrazine?

A2: Research indicates that both the type and volume of solvent, as well as the amount of brominating agent, significantly influence the yield of 2-(Bromomethyl)-3,5,6-trimethylpyrazine []. For example, using an excess of NBS and a larger volume of solvent, such as carbon tetrachloride, can lead to the formation of undesired dibromo and tribromo byproducts [, ]. Optimization studies suggest that carefully controlling the molar ratio of NBS to the starting material (tetramethylpyrazine) and the solvent volume can significantly improve the yield of the desired 2-(Bromomethyl)-3,5,6-trimethylpyrazine [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)